molecular formula C13H18N2O3S B5865205 N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide

N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide

Cat. No. B5865205
M. Wt: 282.36 g/mol
InChI Key: GZJMDYRCRUOGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, also known as N-(2-(piperidin-1-yl)phenyl)methanesulfonamide or NPS-2143, is a small molecule inhibitor that has been extensively studied for its role in the regulation of calcium channels. Its chemical structure consists of a piperidine ring attached to a phenyl ring, which is in turn attached to a methanesulfonamide group. This compound has shown great potential in scientific research, particularly in the field of pharmacology, due to its ability to modulate calcium channels and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of NPS-2143 involves its binding to the extracellular domain of the CaSR, which inhibits the receptor's ability to sense changes in extracellular calcium levels. This leads to a decrease in intracellular calcium levels, which in turn modulates various physiological processes that are regulated by calcium signaling.
Biochemical and Physiological Effects
NPS-2143 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that NPS-2143 can inhibit the proliferation of cancer cells by modulating calcium signaling pathways. Additionally, NPS-2143 has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells such as macrophages and T cells. In vivo studies have also shown that NPS-2143 can modulate bone metabolism by inhibiting osteoclast differentiation and bone resorption.

Advantages and Limitations for Lab Experiments

One advantage of using NPS-2143 in lab experiments is its ability to selectively inhibit the activity of the CaSR. This allows researchers to study the specific physiological processes that are regulated by the CaSR without affecting other calcium channels. However, one limitation of using NPS-2143 is its potential off-target effects, as it has been shown to inhibit the activity of other G protein-coupled receptors.

Future Directions

There are several future directions for the study of NPS-2143. One potential application is in the treatment of osteoporosis, as NPS-2143 has been shown to inhibit bone resorption in animal models. Additionally, NPS-2143 may have potential therapeutic applications in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells in vitro. Further studies are needed to determine the efficacy and safety of NPS-2143 in these applications.

Synthesis Methods

The synthesis of NPS-2143 involves the reaction of piperidine-1-carboxylic acid with 2-nitrobenzaldehyde to form 2-(1-piperidinyl)benzaldehyde. This compound is then reacted with methanesulfonyl chloride to form N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide(2-(piperidin-1-yl)phenyl)methanesulfonamide. The final product is obtained through purification by recrystallization.

Scientific Research Applications

NPS-2143 has been extensively studied for its role in the regulation of calcium channels. Calcium channels are integral membrane proteins that play a crucial role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. NPS-2143 has been shown to selectively inhibit the activity of the calcium-sensing receptor (CaSR), which is a G protein-coupled receptor that regulates calcium homeostasis.

properties

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-19(17,18)14-12-8-4-3-7-11(12)13(16)15-9-5-2-6-10-15/h3-4,7-8,14H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJMDYRCRUOGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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